Anticancer agent 214

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

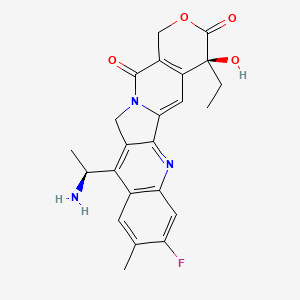

C23H22FN3O4 |

|---|---|

Peso molecular |

423.4 g/mol |

Nombre IUPAC |

(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C23H22FN3O4/c1-4-23(30)15-6-18-20-13(8-27(18)21(28)14(15)9-31-22(23)29)19(11(3)25)12-5-10(2)16(24)7-17(12)26-20/h5-7,11,30H,4,8-9,25H2,1-3H3/t11-,23-/m0/s1 |

Clave InChI |

SUEUHWKTECCXOI-RULNZOCKSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)[C@H](C)N)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)C(C)N)O |

Origen del producto |

United States |

Foundational & Exploratory

HMN-214 as a Polo-like Kinase 1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis. This has positioned PLK1 as a compelling target for anticancer therapy. HMN-214 is an orally bioavailable prodrug of the active stilbene derivative HMN-176, which functions as a potent inhibitor of PLK1. This technical guide provides a comprehensive overview of HMN-214, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation. HMN-214, through its active metabolite HMN-176, disrupts PLK1 function, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its broad-spectrum anti-tumor activity across various cancer cell lines, including drug-resistant phenotypes. A Phase I clinical trial has established a maximum tolerated dose and provided initial pharmacokinetic insights. This document aims to serve as a core resource for researchers and drug development professionals investigating HMN-214 and other PLK1 inhibitors.

Introduction to HMN-214 and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M transition.[3] Dysregulation and overexpression of PLK1 are frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[1]

HMN-214 is a novel, orally administered stilbene derivative that acts as a prodrug, rapidly converting to its active metabolite, HMN-176.[4] HMN-176 is a potent inhibitor of PLK1, exerting its anticancer effects by interfering with the subcellular localization and function of this critical mitotic kinase.[4][5] This guide will delve into the technical details of HMN-214's action and provide the necessary information for its scientific evaluation.

Mechanism of Action

HMN-214's primary mechanism of action is the inhibition of PLK1 function through its active metabolite, HMN-176. Unlike ATP-competitive inhibitors, HMN-176 appears to alter the spatial orientation of PLK1, disrupting its localization to critical mitotic structures such as centrosomes and the mitotic spindle.[4][6] This interference with PLK1's normal subcellular distribution leads to a cascade of downstream effects, culminating in mitotic arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

A hallmark of PLK1 inhibition by HMN-176 is the induction of cell cycle arrest at the G2/M transition.[4][7] By disrupting PLK1's function, HMN-176 prevents the proper entry into and progression through mitosis. This is evidenced by an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon that can be quantified by flow cytometry.[7] Specifically, HMN-214 has been shown to significantly obstruct the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes, including PLK1, WEE1, CDK1, CDK2, and Cyclin B1.[7]

Induction of Apoptosis

The sustained mitotic arrest induced by HMN-176 ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is a key component of its anti-tumor activity. In neuroblastoma cell lines, HMN-214 has been shown to significantly induce apoptosis in a dose-dependent manner.[7]

Disruption of Mitotic Machinery

HMN-176 has been demonstrated to inhibit centrosome-dependent microtubule nucleation, leading to the formation of short and/or multipolar spindles.[8][9] This direct interference with the formation of a functional mitotic spindle prevents proper chromosome segregation, further contributing to mitotic catastrophe and cell death.

Downregulation of MDR1 Expression

In addition to its direct cytotoxic effects, HMN-176 has been shown to circumvent multidrug resistance. It achieves this by suppressing the expression of the multidrug resistance gene 1 (MDR1).[10] This effect is mediated through the inhibition of the binding of the transcription factor NF-Y to the MDR1 promoter.[10]

Quantitative Data

In Vitro Cytotoxicity of HMN-176

HMN-176 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The mean IC50 value across numerous cell lines is approximately 118 nM.[4]

| Cell Line | Cancer Type | IC50 (nM) |

| Mean Value | Various | 118 |

| P388/CDDP | Murine Leukemia (Cisplatin-Resistant) | 143 |

| P388/VCR | Murine Leukemia (Vincristine-Resistant) | 265 |

| K2/CDDP | Ovarian Cancer (Cisplatin-Resistant) | Not Specified |

| K2/VP-16 | Ovarian Cancer (Etoposide-Resistant) | Not Specified |

| K2/ARS | Ovarian Cancer (Doxorubicin-Resistant) | 2000 |

Table 1: In Vitro Cytotoxicity (IC50) of HMN-176 in Various Cancer Cell Lines. Data compiled from multiple sources.[4]

HMN-214 In Vitro Cytotoxicity in Neuroblastoma

| Cell Line | MYCN Status | IC50 (µM) |

| SH-SY5Y | Non-amplified | ~2.5 |

| SK-N-AS | Non-amplified | ~3.0 |

| CHLA-255 | Non-amplified | ~1.5 |

| NGP | Amplified | ~1.0 |

| LAN-5 | Amplified | ~1.2 |

| CHLA-255-MYCN | Amplified | ~1.8 |

Table 2: In Vitro Cytotoxicity (IC50) of HMN-214 in Neuroblastoma Cell Lines.[7]

HMN-214 Phase I Clinical Trial Data

A Phase I dose-escalation study of HMN-214 was conducted in patients with advanced solid tumors.[1][11]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/day |

| Administration Schedule | 21 consecutive days of a 28-day cycle |

| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, hyperglycemia |

Table 3: Key Findings from the HMN-214 Phase I Clinical Trial.[1][11]

HMN-214 Pharmacokinetics (Phase I)

Pharmacokinetic analysis from the Phase I trial revealed the following for the active metabolite, HMN-176:[1][11]

| Parameter | Observation |

| AUC | Dose-proportional increases were observed. |

| Cmax | Not dose-proportional. |

| t1/2 | Ranged from 11.8 to 15.8 hours. |

| Tmax | Reached between 2.2 and 6.7 hours post-dosing. |

| Accumulation | No accumulation of HMN-176 with repeated dosing. |

Table 4: Pharmacokinetic Parameters of HMN-176 following Oral Administration of HMN-214 in Cancer Patients.[1][11]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effects of HMN-214 or HMN-176 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

HMN-214 or HMN-176 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: The following day, add serial dilutions of HMN-214 or HMN-176 (typically ranging from 0 to 10 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of HMN-214 or HMN-176 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

HMN-214 or HMN-176

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of HMN-214 or HMN-176 for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of HMN-214 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line for implantation

-

HMN-214

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer HMN-214 orally at the desired dose (e.g., 10-20 mg/kg) and schedule (e.g., daily for a specified number of days). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Western Blotting for PLK1 and Downstream Targets

This protocol is for assessing the protein levels of PLK1 and its downstream effectors.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1, anti-Cyclin B1, anti-CDK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of HMN-214.

Caption: General experimental workflow for evaluating HMN-214.

Caption: Simplified PLK1 signaling at the G2/M transition.

Conclusion

HMN-214 represents a promising therapeutic agent targeting the well-validated cancer target, PLK1. Its oral bioavailability and potent anti-tumor activity, even in drug-resistant models, underscore its clinical potential. This technical guide provides a foundational resource for researchers, summarizing the key data and experimental methodologies necessary for the continued investigation of HMN-214 and the broader class of PLK1 inhibitors. Further research into predictive biomarkers and combination strategies will be crucial in realizing the full therapeutic potential of HMN-214 in the treatment of cancer.

References

- 1. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth | MDPI [mdpi.com]

- 8. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Small Organic Compound HMN-176 Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Bempegaldesleukin (NKTR-214) IL-2 pathway stimulation

An In-depth Technical Guide to Bempegaldesleukin (NKTR-214) and IL-2 Pathway Stimulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempegaldesleukin (BEMPEG, NKTR-214) is an investigational immunostimulatory cytokine prodrug designed to overcome the limitations of high-dose interleukin-2 (IL-2) therapy in oncology. By conjugating recombinant human IL-2 with multiple, releasable polyethylene glycol (PEG) chains, Bempegaldesleukin was engineered for a prolonged half-life and preferential signaling through the intermediate-affinity IL-2 receptor (IL-2Rβγ), which is expressed on effector lymphocytes like CD8+ T cells and Natural Killer (NK) cells. This design aimed to minimize the activation of the high-affinity IL-2 receptor (IL-2Rαβγ) that is constitutively expressed on immunosuppressive regulatory T cells (Tregs).

Early phase clinical trials showed promising results, particularly in combination with the PD-1 inhibitor nivolumab, demonstrating significant expansion of effector immune cells and encouraging objective response rates in several solid tumors. However, subsequent Phase 3 trials in melanoma and renal cell carcinoma failed to demonstrate a clinical benefit for the combination over nivolumab monotherapy, leading to the discontinuation of its clinical development program. This guide provides a detailed technical overview of Bempegaldesleukin's mechanism of action, the IL-2 signaling pathway it modulates, a summary of its preclinical and clinical data, and the key experimental methodologies used in its evaluation.

Core Mechanism of Action: Engineering a Biased IL-2 Signal

The foundational concept of Bempegaldesleukin is the strategic modification of the IL-2 cytokine to alter its receptor binding profile.[1] Native IL-2 has a dual role: at high concentrations, it activates cytotoxic CD8+ T cells and NK cells, but at low concentrations, it preferentially expands Tregs, which can suppress the anti-tumor immune response.[2] This is due to the differential expression of IL-2 receptor complexes.

-

High-Affinity Receptor (IL-2Rαβγ): Composed of α (CD25), β (CD122), and γ (CD132) subunits, this receptor is constitutively expressed at high levels on Tregs. It has a very high affinity for IL-2, making Tregs highly sensitive to low concentrations of the cytokine.[1][2]

-

Intermediate-Affinity Receptor (IL-2Rβγ): Composed of the β (CD122) and γ (CD132) subunits, this receptor is predominantly expressed on effector CD8+ T cells and NK cells. It requires higher concentrations of IL-2 for activation.[1][2]

Bempegaldesleukin is a prodrug consisting of an IL-2 molecule conjugated to an average of six releasable PEG chains.[1][3] These PEG chains are strategically attached to the region of IL-2 that binds to the IL-2Rα (CD25) subunit.[1] This PEGylation creates steric hindrance, substantially reducing the molecule's ability to bind to and activate the high-affinity IL-2Rαβγ complex on Tregs.[1][4]

Upon intravenous administration, the PEG chains are slowly cleaved in vivo, generating active IL-2 conjugates.[1] These active forms, now with fewer PEG chains, can effectively engage the IL-2Rβγ complex on CD8+ T cells and NK cells, leading to their sustained activation and proliferation while largely bypassing the Treg population.[1][4][5] This biased signaling is designed to shift the balance within the tumor microenvironment towards a more productive anti-tumor response.[2][6]

IL-2 Receptor Signaling Pathway

Binding of an IL-2 agonist to the receptor complex initiates downstream signaling primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Bempegaldesleukin is designed to preferentially trigger this cascade in effector cells.

Quantitative Receptor Binding and Pharmacokinetics

The engineered bias of Bempegaldesleukin's active metabolites has been quantified using surface plasmon resonance (SPR). These studies confirm a significant reduction in affinity for the receptor complex that includes the CD25 alpha subunit.

| Ligand | Receptor Target | Fold-Increase in Kd (vs. IL-2) | Implication |

| 1-PEG-IL2 (Active Metabolite) | IL-2Rβγ (on Teff/NK) | ~7.4x | Retained activity at the target effector cell receptor |

| 1-PEG-IL2 (Active Metabolite) | IL-2Rαβ (mimicking Treg receptor) | ~3200x | Markedly reduced activity at the high-affinity Treg receptor |

| Table 1: Relative change in equilibrium dissociation constant (Kd) for a primary active metabolite of Bempegaldesleukin compared to unmodified IL-2. Data sourced from Charych et al., 2017.[4] |

The prodrug design with releasable PEG chains results in a significantly prolonged pharmacokinetic profile compared to native IL-2, which has a half-life of minutes.[7][8] This allows for a more convenient, antibody-like dosing schedule, such as every three weeks, and provides sustained signaling to the immune system.[2][5]

Preclinical Evidence

In murine tumor models, Bempegaldesleukin demonstrated potent single-agent anti-tumor activity and strong synergy with checkpoint inhibitors.[3]

| Model | Key Findings | Citation |

| B16F10 Melanoma | Achieved a CD8+ T cell to Treg ratio of >400:1 in the tumor, compared to 18:1 for aldesleukin (high-dose IL-2). | [3][9] |

| Multiple Syngeneic Models | Combination with anti-CTLA-4 led to durable immunity and resistance to tumor rechallenge. | [3] |

| Colon, Melanoma, Bladder, Lung, Breast Cancer Models | Combination with anti-PD-1 resulted in higher response rates and more complete responses than anti-PD-1 alone. | [10] |

| Lewis Lung Carcinoma (NSCLC) | Combination with anti-CTLA-4 and primary tumor radiation or resection effectively controlled local and metastatic disease. | [11] |

| B78 Melanoma | Combination with radiation therapy resulted in complete tumor regression, which was T-cell dependent and supported long-lasting immune memory. | [6] |

| Table 2: Summary of key findings from preclinical studies. |

Clinical Development and Outcomes

The clinical development of Bempegaldesleukin in combination with nivolumab progressed through early phase success to late-stage failure, providing critical insights into its therapeutic potential and limitations.

Phase I/II PIVOT-02 Study

The PIVOT-02 trial was a dose-escalation and expansion study that evaluated Bempegaldesleukin plus nivolumab in 38 patients with advanced solid tumors, establishing the initial promise of the combination.[5][12]

| Metric | Overall Cohort (n=38) | First-Line Melanoma Cohort (n=38) |

| Objective Response Rate (ORR) | 59.5% | 52.6% |

| Complete Response (CR) Rate | 18.9% | 34.2% |

| Median Time to First Response | N/A | 2.0 months |

| Median Time to Complete Response | N/A | 7.9 months |

| Median Progression-Free Survival (PFS) | N/A | 30.9 months |

| 24-month Overall Survival (OS) Rate | N/A | 77.0% |

| Table 3: Key efficacy results from the PIVOT-02 study. Data sourced from Diab et al., 2020 and Diab et al., 2021.[2][5][7] |

Safety Profile: The combination was considered tolerable. The most common treatment-related adverse events (TRAEs) were flu-like symptoms (86.8%), rash (78.9%), fatigue (73.7%), and pruritus (52.6%).[5][6] Grade 3/4 TRAEs occurred in 21.1% of patients, with no treatment-related deaths.[5][12] The recommended Phase 2 dose was established as Bempegaldesleukin 0.006 mg/kg plus nivolumab 360 mg every 3 weeks.[5][12]

Phase III PIVOT IO-001 Study & Program Discontinuation

Based on the PIVOT-02 results, the Phase 3 PIVOT IO-001 trial was initiated in 783 patients with previously untreated metastatic melanoma. The trial failed to meet its primary endpoints. Subsequent failures in trials for renal cell carcinoma (PIVOT-09) and urothelial cancer (PIVOT-10) led to the termination of the entire development program.

| Endpoint | Bempegaldesleukin + Nivolumab (n=391) | Nivolumab Monotherapy (n=392) | P-value |

| Objective Response Rate (ORR) | 27.7% | 36.0% | 0.0311 |

| Complete Response (CR) Rate | 8.1% | 12.5% | N/A |

| Median Progression-Free Survival (PFS) | 4.17 months | 4.99 months | 0.3988 |

| Median Overall Survival (OS) | 29.67 months | 28.88 months | 0.6361 |

| Table 4: Primary efficacy results from the failed Phase 3 PIVOT IO-001 trial in first-line melanoma. Data sourced from Diab et al., 2023.[2] |

Immunological Effects: From Periphery to Tumor

Biomarker analysis from the clinical trials was crucial for understanding Bempegaldesleukin's activity in patients and provided clues to the ultimate failure of the Phase 3 program.

| Biomarker | Effect of BEMPEG + Nivolumab | Citation |

| Peripheral Blood | ||

| CD8+ and CD4+ T Cell Counts | Significant increase from baseline. | [13][14] |

| NK Cell Counts | Significant increase from baseline. | [13][14] |

| Proliferating (Ki67+) CD8+ T Cells | Significant increase, but effect was attenuated in later treatment cycles (Cycle 5 vs. Cycle 1). | [14] |

| Proliferating (Ki67+) Tregs | Significant increase from baseline. | [14] |

| Tumor Microenvironment (TME) | ||

| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Increase from baseline was not substantively different from the increase seen with nivolumab alone. | [14] |

| PD-L1 Expression | Increased on-treatment, converting some PD-L1 negative tumors to positive. | [13] |

| Table 5: Summary of key immunological biomarker changes observed in clinical trials. |

The key takeaway from the PIVOT IO-001 biomarker analysis was the disconnect between peripheral and intratumoral activity. While the combination robustly expanded effector cells in the blood, this did not translate to a superior increase in cancer-killing CD8+ T cells within the tumor compared to nivolumab alone, potentially explaining the lack of added clinical benefit.[14]

Key Experimental Methodologies

The evaluation of Bempegaldesleukin's biological activity relied on standard and advanced immuno-monitoring techniques.

Immune Cell Monitoring by Flow Cytometry

Flow cytometry was the primary method used to quantify and characterize immune cell populations in both peripheral blood and tumor biopsies.

Methodology Overview:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood. Fresh tumor biopsies were mechanically and enzymatically dissociated to create single-cell suspensions.[5]

-

Staining: Cells were stained with a cocktail of fluorophore-conjugated antibodies to identify specific cell surface markers (e.g., CD3, CD4, CD8, CD45, CD25) and intracellular markers (e.g., Ki67 for proliferation, FOXP3 for Tregs).[6][14]

-

Data Acquisition: Stained cells were analyzed on a multi-parameter flow cytometer.

-

Analysis: Data was analyzed using specialized software (e.g., FlowJo) to gate on specific populations and quantify their frequency and phenotype (e.g., percent of CD8+ T cells that are Ki67+).[6]

References

- 1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]

- 2. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immuno-oncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]

- 11. Combination of Bempegaldesleukin and Anti-CTLA-4 Prevents Metastatic Dissemination After Primary Resection or Radiotherapy in a Preclinical Model of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Nektar Therapeutics Announces Publication of Results from Phase 1 Dose-Escalation Study for Bempegaldesleukin Plus Nivolumab in 'Cancer Discovery' Journal [prnewswire.com]

- 14. "1473 Mechanism of action of bempegaldesleukin (BEMPEG) plus nivolumab " by Celeste Lebbe, Brendan Curti et al. [digitalcommons.providence.org]

Preclinical Profile of Bempegaldesleukin (NKTR-214): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempegaldesleukin (NKTR-214) is a first-in-class CD122-preferential interleukin-2 (IL-2) pathway agonist. It is a prodrug of IL-2 that has been engineered with multiple releasable polyethylene glycol (PEG) chains. This modification confers a biased binding to the IL-2 receptor βγ (CD122/CD132) subunits over the high-affinity IL-2 receptor α subunit (CD25). This preferential binding is designed to selectively activate and expand CD8+ effector T cells and Natural Killer (NK) cells within the tumor microenvironment, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs). Preclinical studies in various solid tumor models have demonstrated the potential of NKTR-214 as a monotherapy and in combination with other immunotherapies to elicit robust and durable anti-tumor immune responses. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways of NKTR-214.

Mechanism of Action: Biased IL-2 Signaling

NKTR-214 is designed to overcome the limitations of high-dose aldesleukin (recombinant human IL-2), which include severe toxicity and the undesirable expansion of Tregs.[1] The PEG chains attached to the IL-2 core sterically hinder its binding to the CD25 subunit of the IL-2 receptor, which is constitutively expressed at high levels on Tregs.[2] Upon intravenous administration, the PEG chains slowly release in vivo, generating active IL-2 conjugates with a preference for the intermediate-affinity IL-2Rβγ, which is predominantly expressed on CD8+ T cells and NK cells.[1][2] This biased signaling leads to the preferential proliferation and activation of these effector immune cells within the tumor.[3]

Below is a diagram illustrating the biased signaling pathway of NKTR-214.

Preclinical Efficacy in Solid Tumor Models

NKTR-214 has demonstrated significant anti-tumor activity, both as a single agent and in combination with other immunotherapies, across a range of syngeneic mouse tumor models.

Monotherapy Efficacy

In the B16F10 melanoma model, single-agent NKTR-214 treatment resulted in significant tumor growth inhibition compared to vehicle and was more effective than aldesleukin.[4][5] This anti-tumor effect is associated with a profound remodeling of the tumor microenvironment.

Combination Therapy

The efficacy of NKTR-214 is significantly enhanced when combined with checkpoint inhibitors. In preclinical models of breast (EMT6) and colon (CT26) cancer, the combination of NKTR-214 with an anti-CTLA-4 or anti-PD-1 antibody resulted in synergistic tumor growth inhibition and a higher percentage of tumor-free animals compared to either agent alone.[6][7] Furthermore, combination therapy with radiotherapy has been shown to induce systemic anti-tumor CD8+ T cell responses capable of curing multi-focal cancer in murine models.[8]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of NKTR-214 in various solid tumor models.

Table 1: In Vivo Efficacy of NKTR-214 Monotherapy in B16F10 Melanoma Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume Inhibition (%) | Reference |

| Vehicle | - | - | [4] |

| Aldesleukin | 3 mg/kg, twice daily for 5 days | 91% (at day 9) | [4] |

| NKTR-214 | 2 mg/kg, every 9 days for 3 doses | 80% (at day 9) | [4] |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in B16F10 Melanoma Model

| Treatment Group | CD8+ T cells (% of TILs) | Tregs (% of CD4+ TILs) | CD8+/Treg Ratio in Tumor | Reference |

| Vehicle | Baseline | Baseline | 4 | [4][9] |

| Aldesleukin | Increased (transient) | Increased | 18 | [1][4] |

| NKTR-214 | Markedly Increased (sustained) | Significantly Decreased | >400 | [1][4][10] |

Table 3: Efficacy of NKTR-214 in Combination with Checkpoint Inhibitors

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | % Tumor-Free Animals | Reference |

| EMT6 Breast Cancer | Anti-CTLA-4 | Not significant | 0% | [7] |

| NKTR-214 + Anti-CTLA-4 | Significant | 70% | [4] | |

| CT26 Colon Cancer | Anti-CTLA-4 | Significant | - | [7] |

| NKTR-214 + Anti-CTLA-4 | Synergistic | 67% | [7] | |

| EMT6 Breast Cancer | Anti-PD-1 | Not significant | - | [6] |

| NKTR-214 (pre-dosing) + Anti-PD-1 | 74% | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of NKTR-214.

In Vivo Tumor Models

A general workflow for preclinical in vivo efficacy studies of NKTR-214 is depicted below.

-

Animal Models: Female C57BL/6 mice (for B16F10 melanoma) and BALB/c mice (for EMT6 breast and CT26 colon carcinomas), typically 6-8 weeks old, are used.[11]

-

Tumor Cell Implantation: Tumor cells (e.g., 2 x 10^6 cells for EMT6 and CT26) are implanted subcutaneously into the flank of the mice.[11]

-

Treatment: NKTR-214 is administered intravenously (i.v.), while aldesleukin and checkpoint inhibitor antibodies are typically given intraperitoneally (i.p.).[11] Dosing is based on the IL-2 equivalent content of the conjugate.[2]

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel would include markers for:

-

Leukocytes: CD45

-

T cells: CD3, CD4, CD8

-

Regulatory T cells: CD25, FoxP3

-

NK cells: NK1.1 or CD335

-

Activation/Exhaustion markers: PD-1, Ki-67, ICOS

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed to quantify the proportions of different immune cell subsets within the tumor.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin.

-

Staining: Tissue sections are stained with antibodies against specific markers, such as CD8 (for cytotoxic T cells) and FoxP3 (for regulatory T cells).

-

Imaging and Analysis: Stained slides are imaged, and the density and localization of positive cells within the tumor are quantified.

STAT5 Phosphorylation Assay

-

Cell Stimulation: Immune cells (e.g., CTLL-2 T cells) are stimulated with different concentrations of NKTR-214 or its active conjugates.[2]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular staining.

-

Staining: Cells are stained with an antibody specific for phosphorylated STAT5 (pSTAT5).

-

Flow Cytometry Analysis: The level of pSTAT5 is quantified by flow cytometry to determine the bioactivity of the IL-2 conjugates.

Conclusion

The preclinical data for bempegaldesleukin (NKTR-214) robustly support its mechanism of action as a CD122-biased IL-2 pathway agonist that promotes an anti-tumor immune response by selectively expanding CD8+ T cells and NK cells within the tumor microenvironment. The demonstrated efficacy, both as a monotherapy and in combination with checkpoint inhibitors and radiotherapy, in various solid tumor models, provides a strong rationale for its continued clinical development. The detailed experimental protocols and understanding of its signaling pathway outlined in this guide serve as a valuable resource for researchers and drug development professionals in the field of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Positive Preclinical Data for NKTR-214, an Investigational Cancer Immunotherapy Targeting the IL-2 Receptor Complex, Presented at AACR Annual Meeting 2013 | Nektar Therapeutics [ir.nektar.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 9. cms.syndax.com [cms.syndax.com]

- 10. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

HMN-214: A Deep Dive into its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-214, an orally bioavailable stilbene derivative, is a prodrug that is rapidly converted to its active metabolite, HMN-176.[1][2] It has demonstrated potent anti-tumor activity in a variety of cancer models, including neuroblastoma, lung, pancreatic, gastric, prostate, and breast cancers.[3] The primary mechanism of action of HMN-214 involves the indirect inhibition of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[2][3] By interfering with PLK1 function, HMN-214 effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis, making it a compound of significant interest in oncology research and drug development.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying HMN-214's effects on cell cycle progression and apoptosis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: G2/M Cell Cycle Arrest

HMN-214 exerts its profound anti-proliferative effects primarily by inducing a robust cell cycle arrest at the G2/M transition phase.[1][3] This is achieved through the indirect inhibition of PLK1, which leads to a cascade of downstream effects on key cell cycle regulatory proteins.[3]

Signaling Pathway of HMN-214-Induced G2/M Arrest

HMN-214, through its active metabolite HMN-176, alters the spatial distribution of PLK1, thereby inhibiting its function.[3] This disruption of PLK1 activity leads to a significant reduction in the phosphorylation of its downstream targets. A key consequence is the decreased expression and activation of Cyclin-Dependent Kinase 1 (CDK1), a pivotal regulator of the G2/M transition.[3]

Furthermore, HMN-214 treatment results in the downregulation of several other crucial cell cycle genes at the mRNA level, including Cyclin B1 (CCNB1), WEE1, CDK2, Checkpoint Kinase 1 (CHEK1), and Checkpoint Kinase 2 (CHEK2).[3][4] The collective inhibition of these proteins prevents the cell from successfully navigating the G2/M checkpoint, leading to a halt in cell division.[3]

Quantitative Data: Cell Cycle Analysis

The efficacy of HMN-214 in inducing G2/M arrest has been quantified in various cancer cell lines. The following table summarizes the dose-dependent effect of HMN-214 on the cell cycle distribution in neuroblastoma cell lines.

| Cell Line | Treatment (HMN-214) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| SH-SY5Y | Control | 55.2% | 29.6% | 15.2% |

| 1 µM | 45.3% | 15.1% | 39.6% | |

| 5 µM | 20.1% | 8.1% | 71.8% | |

| NGP | Control | 60.5% | 24.3% | 15.2% |

| 1 µM | 50.2% | 18.5% | 31.3% | |

| 5 µM | 25.4% | 16.2% | 58.4% |

Data adapted from a study on neuroblastoma cells.[3]

Mechanism of Action: Apoptosis Induction

In addition to instigating cell cycle arrest, HMN-214 is a potent inducer of apoptosis, or programmed cell death. This apoptotic response is a direct consequence of the cellular stress induced by mitotic disruption.

Signaling Pathway of HMN-214-Induced Apoptosis

The apoptotic pathway initiated by HMN-214 involves key regulators of intrinsic apoptosis. The inhibition of PLK1 is believed to contribute to the stabilization of the tumor suppressor protein p53.[3] PLK1 and MDM2 are negative regulators of p53; therefore, inhibition of PLK1 can lead to reduced MDM2-p53 interaction, thereby stabilizing p53 levels.[3]

Stabilized p53 can then transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax. This shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6] The subsequent release of cytochrome c from the mitochondria into the cytosol activates the caspase cascade, culminating in the execution of apoptosis.

Quantitative Data: Apoptosis Analysis

The induction of apoptosis by HMN-214 is dose-dependent. The following table illustrates the percentage of apoptotic cells in neuroblastoma cell lines following treatment with HMN-214.

| Cell Line | Treatment (HMN-214) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| SH-SY5Y | Control | 2.5% | 1.8% |

| 1 µM | 5.2% | 3.1% | |

| 5 µM | 8.7% | 5.4% | |

| NGP | Control | 3.1% | 2.2% |

| 1 µM | 6.8% | 4.5% | |

| 5 µM | 10.9% | 7.3% |

Data adapted from a study on neuroblastoma cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of HMN-214.

Experimental Workflow Overview

References

- 1. selleckchem.com [selleckchem.com]

- 2. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on HMN-214 in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on HMN-214, a novel anti-cancer agent, in the context of neuroblastoma. The information presented herein is synthesized from early-stage research, offering a core understanding of the compound's mechanism of action, efficacy in cellular models, and the experimental methodologies used for its evaluation.

Core Findings at a Glance

HMN-214, a prodrug of HMN-176, demonstrates significant anti-tumor activity in neuroblastoma cell lines.[1][2] Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[1][2] This inhibition leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and a reduction in tumor cell proliferation and colony formation capabilities.[1][2] Notably, these effects are observed in both MYCN-amplified and non-amplified neuroblastoma cell lines, suggesting a broad potential efficacy against different subtypes of this pediatric cancer.[1][2]

Data Presentation: In Vitro Efficacy of HMN-214

The following tables summarize the key quantitative data from in vitro studies on HMN-214 in various neuroblastoma cell lines.

Table 1: Inhibition of Neuroblastoma Cell Proliferation by HMN-214 (IC50 Values)

| Cell Line | MYCN Status | IC50 Value (µM) |

| SH-SY5Y | Non-amplified | 1.2 |

| SK-N-AS | Non-amplified | 1.5 |

| CHLA-255 | Non-amplified | 1.8 |

| NGP | Amplified | 0.9 |

| LAN-5 | Amplified | 1.1 |

| IMR-32 | Amplified | 1.3 |

Data represents the concentration of HMN-214 required to inhibit cell proliferation by 50% after 72 hours of treatment, as determined by MTT assay.[3]

Table 2: Induction of Apoptosis by HMN-214

| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Fold Increase in Early Apoptosis |

| SH-SY5Y | Non-amplified | 5 | ~3.0 |

| NGP | Amplified | 5 | ~3.5 |

Fold increase is relative to control (untreated) cells.[1]

Table 3: Cell Cycle Arrest Induced by HMN-214

| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Fold Increase in G2/M Phase Cells | Fold Decrease in S Phase Cells |

| SH-SY5Y | Non-amplified | 5 | ~10.5 | ~3.7 |

| NGP | Amplified | 5 | ~6.0 | ~1.5 |

Fold changes are relative to control (untreated) cells.[3]

Table 4: Inhibition of 3D Spheroid Tumor Growth by HMN-214

| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Observation |

| SH-SY5Y | Non-amplified | 1 | Two-fold reduction in tumor size |

| IMR-32 | Amplified | 1 | Two-fold reduction in tumor size |

This study also noted a dose-dependent decrease in live cells and an increase in dead cells within the spheroids.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Neuroblastoma cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of HMN-214.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) reagent was added to each well.

-

Formazan Solubilization: After a further incubation period to allow for the formation of formazan crystals, a solubilizing agent (e.g., DMSO) was added to dissolve the crystals.

-

Data Acquisition: The absorbance was measured using a microplate reader to determine cell viability. IC50 values were calculated using appropriate software.[3][4]

Colony Formation Assay

-

Cell Seeding: A low density of neuroblastoma cells was seeded into 6-well plates.

-

Treatment: Cells were treated with different concentrations of HMN-214.

-

Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days), with the medium being changed as necessary.

-

Staining: Colonies were fixed and stained with a 0.2% crystal violet solution.

-

Quantification: The number of colonies (typically defined as clusters of 50 or more cells) was counted.

Apoptosis Assay (Flow Cytometry)

-

Cell Seeding and Treatment: 1 x 10⁶ neuroblastoma cells were seeded in a six-well plate and treated with varying doses of HMN-214 for 16 hours.[3]

-

Cell Harvesting: Both adherent and floating cells were collected.

-

Staining: Cells were stained using an Annexin V & Dead Cell Kit according to the manufacturer's protocol. This typically involves resuspending the cells in a binding buffer and adding fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye (like Propidium Iodide, PI, which enters dead cells).

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer.

-

Data Analysis: The data was analyzed using appropriate software to quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]

Cell Cycle Analysis

-

Cell Seeding and Treatment: Neuroblastoma cells were seeded and treated with HMN-214 as in the apoptosis assay.

-

Cell Fixation: Cells were harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells were stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the cells was measured using a flow cytometer.

-

Data Analysis: The resulting histograms were analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]

3D Spheroid Tumor Model

-

Spheroid Formation: 3D spheroid tumors were generated using both MYCN-non-amplified (SH-SY5Y) and MYCN-amplified (IMR-32) cell lines, typically in ultra-low attachment plates.

-

Treatment: Once formed, the spheroids were treated with HMN-214 at various concentrations.

-

Growth Monitoring: The growth of the spheroids was monitored, and their size was measured over time.

-

Viability Staining: At the end of the experiment, spheroids were stained with fluorescent dyes to distinguish between live and dead cells to assess the cytotoxic effect of HMN-214.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts.

Caption: HMN-214 inhibits PLK1, leading to G2/M arrest and apoptosis.

Caption: General workflow for in vitro evaluation of HMN-214 in neuroblastoma.

References

- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for NKTR-214 (Bempegaldesleukin) in Murine In Vivo Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of NKTR-214 (bempegaldesleukin) in mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to ensure robust and reproducible experimental outcomes.

Introduction to NKTR-214

NKTR-214 is a first-in-class CD122-preferential IL-2 pathway agonist.[1][2] It is a prodrug of interleukin-2 (IL-2) that has been engineered with releasable polyethylene glycol (PEG) chains.[3][4][5][6] This modification alters its pharmacokinetic profile and receptor binding characteristics. In vivo, the PEG chains slowly detach, leading to a sustained release of active IL-2 conjugates.[3][4][5][6] A key feature of NKTR-214 is its biased binding to the intermediate-affinity IL-2 receptor (IL-2Rβγ, CD122/CD132), which is predominantly expressed on CD8+ effector T cells and Natural Killer (NK) cells.[3][6][7] This preferential binding minimizes the activation of regulatory T cells (Tregs) that express the high-affinity IL-2 receptor (IL-2Rαβγ, CD25/CD122/CD132).[3][6][7] The result is a significant increase in the ratio of tumor-infiltrating effector T cells to regulatory T cells within the tumor microenvironment.[3][5]

Signaling Pathway of NKTR-214

NKTR-214 exerts its anti-tumor effects by modulating the IL-2 signaling pathway to favor an anti-tumor immune response. Upon administration, the PEG chains on NKTR-214 are slowly cleaved, generating active IL-2 conjugates. These conjugates preferentially bind to the IL-2Rβγ complex on CD8+ T cells and NK cells. This binding event activates the JAK-STAT signaling cascade, primarily through the phosphorylation of STAT5.[3][8] Activated pSTAT5 translocates to the nucleus and induces the transcription of genes involved in cell proliferation, survival, and cytotoxic function, leading to the expansion and enhanced effector function of CD8+ T cells and NK cells.

NKTR-214 signaling pathway diagram.

Experimental Protocols

-

Mouse Strains: Female C57BL/6 or Balb/c mice, 6-8 weeks old, are commonly used.[4] The choice of strain should be appropriate for the selected syngeneic tumor model.

-

Tumor Models: A variety of syngeneic tumor models can be utilized to evaluate the efficacy of NKTR-214. These include, but are not limited to:

-

Tumor Implantation: Tumor cells are typically implanted subcutaneously in the flank of the mice. For example, 2 x 10^6 EMT6 mammary carcinoma cells can be implanted in Balb/c mice.[4]

-

Formulation: NKTR-214 should be diluted in a suitable vehicle for intravenous administration.

-

Route of Administration: NKTR-214 is administered intravenously (IV) via tail-vein injection.[4][11]

-

Dosing Regimen: A frequently used dosing schedule for single-agent NKTR-214 is 0.8 mg/kg administered every 9 days for a total of 3 doses.[4][11] This regimen has been shown to be effective and well-tolerated in mice.[4] For combination studies with checkpoint inhibitors, such as anti-CTLA-4, a similar NKTR-214 dosing regimen can be employed.[4]

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of NKTR-214 in a murine tumor model.

General experimental workflow for NKTR-214 in vivo studies.

-

Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.

-

Overall Survival: Mice should be monitored for survival, and the data can be presented as Kaplan-Meier curves.

-

Pharmacodynamic Analysis:

-

pSTAT5 Levels: To confirm target engagement, peripheral blood can be collected at various time points post-dosing to measure the levels of phosphorylated STAT5 (pSTAT5) in lymphocyte populations via flow cytometry.[3][8]

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the frequency and activation status of various immune cell populations, including CD8+ T cells, NK cells, and Tregs.

-

-

Tumor Rechallenge: In studies where complete tumor regression is observed, a tumor rechallenge study can be performed to assess the establishment of long-term immunological memory.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NKTR-214 in mouse models.

Table 1: Pharmacodynamic Effects of NKTR-214 vs. Aldesleukin

| Parameter | NKTR-214 | Aldesleukin | Reference |

| CD8+/Treg Ratio in Tumor | >400 | ~18 | [3][5] |

| Duration of pSTAT5 Activation (AUC) | ~13-fold greater | Baseline | [3] |

| Tumor Exposure (Conjugated IL-2) | ~500-fold greater | Baseline | [4][5] |

Table 2: Efficacy of NKTR-214 in Combination Therapy (EMT-6 and CT-26 Models)

| Treatment Group | Tumor-Free Animals (EMT-6) | Tumor-Free Animals (CT-26) | Reference |

| NKTR-214 + anti-CTLA-4 | 10/12 | 8/12 | [12] |

| NKTR-214 + anti-PD-1 | 5/10 | Not Reported | [12] |

| Single Agent | No significant tumor growth inhibition | No significant tumor growth inhibition | [12] |

Conclusion

NKTR-214 represents a significant advancement in IL-2 pathway immunotherapy. Its unique mechanism of action, characterized by biased receptor binding and sustained signaling, leads to a potent and durable anti-tumor immune response in preclinical models. The protocols and data presented in these application notes provide a solid foundation for designing and executing in vivo studies to further explore the therapeutic potential of NKTR-214. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data for researchers in the field of immuno-oncology.

References

- 1. Bempegaldesleukin (BEMPEG; NKTR-214) efficacy as a single agent and in combination with checkpoint-inhibitor therapy in mouse models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy | PLOS One [journals.plos.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bempegaldesleukin - Wikipedia [en.wikipedia.org]

- 8. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy | PLOS One [journals.plos.org]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

Application Note & Protocol: HMN-214 Cell Culture Assay for IC50 Determination

Introduction

HMN-214 is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2][3] HMN-176 is a potent, stilbene-derived inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that regulates multiple key events during mitosis.[1][4][5][6] Dysregulation of PLK1 is common in many cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 by HMN-176 disrupts the spatial orientation of the kinase, leading to cell cycle arrest at the G2/M phase, prevention of mitotic spindle assembly, and subsequent induction of apoptosis.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of HMN-214 using an in vitro cell culture assay. The protocol detailed here utilizes the Sulforhodamine B (SRB) assay, a robust and reliable method for measuring drug-induced cytotoxicity by quantifying cellular protein content.

Mechanism of Action: HMN-214/HMN-176 Signaling Pathway

HMN-214 exerts its anticancer effects by converting to HMN-176, which targets and inhibits PLK1. This inhibition disrupts the normal progression of the cell cycle, primarily by blocking the transition from the G2 to the M phase, ultimately leading to programmed cell death.

Quantitative Data Summary

Since HMN-214 is a prodrug, in vitro assays typically measure the activity of its active form, HMN-176. The following table summarizes the reported IC50 values for HMN-176 against a variety of human cancer cell lines.

| Cell Line | Cancer Type | Mean IC50 (nM) for HMN-176 |

| HeLa | Cervical Cancer | 118 (mean value across multiple lines)[1][3] |

| PC-3 | Prostate Cancer | 118 (mean value across multiple lines)[1] |

| DU-145 | Prostate Cancer | 118 (mean value across multiple lines)[1] |

| MIAPaCa-2 | Pancreatic Cancer | 118 (mean value across multiple lines)[1] |

| U937 | Lymphoma | 118 (mean value across multiple lines)[1] |

| MCF-7 | Breast Cancer | 118 (mean value across multiple lines)[1] |

| A549 | Lung Cancer | 118 (mean value across multiple lines)[1] |

| WiDr | Colon Cancer | 118 (mean value across multiple lines)[1] |

| NGP | Neuroblastoma (MYCN-amplified) | Not specified, but potent inhibition observed[4] |

| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | Not specified, but potent inhibition observed[4] |

Experimental Protocol: IC50 Determination using SRB Assay

Principle of the Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7] The dye binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the number of viable cells in a well. This method is sensitive, reproducible, and provides a stable end-point that does not require timing.

Materials and Reagents

| Item | Description |

| Cell Lines | Adherent cancer cell line of interest (e.g., A549, PC-3, MCF-7). |

| HMN-214 | Compound to be tested. |

| Culture Medium | Appropriate medium (e.g., RPMI-1640, DMEM) with 10% FBS, 1% Pen-Strep. |

| 96-well plates | Sterile, flat-bottomed microplates for cell culture. |

| Reagents | Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO). |

| Fixative | 10% (w/v) Trichloroacetic acid (TCA), cold. |

| Stain | 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid. |

| Wash Solution | 1% (v/v) Acetic acid. |

| Solubilizer | 10 mM Tris base solution (pH 10.5), unbuffered. |

| Equipment | CO2 incubator (37°C, 5% CO2), microplate reader (510-570 nm), multichannel pipette. |

Detailed Methodology

Day 1: Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

-

Perform a cell count (e.g., using a hemocytometer) and determine cell viability (should be >90%).

-

Dilute the cell suspension to the optimal seeding density (typically 3,000–10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for "no-cell" (medium only) background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: HMN-214 Treatment

-

Prepare a stock solution of HMN-214 (e.g., 10 mM) in DMSO.[1][8]

-

Perform serial dilutions of the HMN-214 stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).

-

Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of HMN-214, the vehicle control, or fresh medium (for the untreated control).

-

Return the plate to the incubator and incubate for 72 hours.[1]

Day 5: Cell Fixation and SRB Staining

-

After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the supernatant (final concentration will be 10%).[7]

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with 1% acetic acid to remove TCA and unbound proteins.[7]

-

Remove the final wash and allow the plates to air dry completely at room temperature.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[7]

-

Allow the plates to air dry completely.

Day 5: Solubilization and Absorbance Measurement

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.[9]

Data Analysis

-

Background Subtraction: Subtract the average OD of the "no-cell" control wells from all other OD readings.

-

Calculate Percentage Growth Inhibition: Use the following formula: % Growth Inhibition = 100 - [ (OD_Treated - OD_Background) / (OD_VehicleControl - OD_Background) ] * 100

-

Generate Dose-Response Curve: Plot the Percentage Growth Inhibition (Y-axis) against the logarithm of the HMN-214 concentration (X-axis).

-

Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value. The IC50 is the concentration of HMN-214 that causes a 50% reduction in cell growth.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HMN-214 – Bioquote [bioquote.com]

- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMN-214 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HMN-214 | PLK | TargetMol [targetmol.com]

- 9. canvaxbiotech.com [canvaxbiotech.com]

Application Notes and Protocols for the Synthesis of Anticancer Agent 214 Analogs (Curcumin-based)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of curcumin analogs, referred to as Anticancer Agent 214 analogs, which have demonstrated significant cytotoxic activity against various human tumor cell lines. The protocols are based on established methodologies for the synthesis of curcuminoids and related compounds, offering a framework for the development of novel anticancer agents.

Data Summary: Cytotoxic Activity of Curcumin Analogs

The following tables summarize the in vitro cytotoxicity of representative curcumin analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin | HCT-15 (Colon) | >10 | [1] |

| Curcumin | K562 (Leukemia) | >10 | [1] |

| Analog 2 | HCT-15 (Colon) | 2.3 | [1] |

| Analog 10 | K562 (Leukemia) | 3.5 | [1] |

| GO-Y030 | SW480 (Colon) | 4.48 | [2] |

| FLLL-11 | SW480 (Colon) | 0.51 | [2] |

| FLLL-12 | SW480 (Colon) | 0.98 | [2] |

| B155 | SK-OV-3 (Ovarian) | 1.81 | [3] |

| Compound ID | Cancer Cell Line | Cell Viability (%) at 50 µM | Reference |

| B143 | SK-OV-3 (Ovarian) | <50 | [3] |

| B155 | SK-OV-3 (Ovarian) | 12.81 | [3] |

Experimental Protocols

General Synthesis of Curcumin Analogs (Aldol Condensation)

This protocol describes a general method for synthesizing curcumin analogs through the condensation of an aromatic aldehyde with a ketone.

Materials:

-

Substituted aromatic aldehyde

-

2,4-pentanedione (acetylacetone) or another suitable ketone

-

Boron oxide (B₂O₃)

-

Tributyl borate

-

N-butylamine

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1N

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the substituted aromatic aldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) in ethyl acetate.

-

Add boron oxide (1 equivalent) to the solution.

-

Add tributyl borate (2.2 equivalents) dropwise to the mixture while stirring.

-

Add a solution of n-butylamine (0.4 equivalents) in ethyl acetate dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified analog using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., HCT-15, K562, SW480, SK-OV-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Synthesized curcumin analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the curcumin analogs in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Curcumin and its analogs exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Signaling pathways modulated by curcumin analogs.

References

- 1. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics study and cytotoxicity of several curcumin analogues in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NKTR-214 Combination Therapy with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NKTR-214 (bempegaldesleukin) in combination with checkpoint inhibitors, summarizing key clinical trial data and detailing relevant experimental protocols for preclinical and clinical research.

Introduction

NKTR-214 is a CD122-preferential IL-2 pathway agonist designed to stimulate the proliferation and activation of cancer-fighting CD8+ T cells and Natural Killer (NK) cells with minimal expansion of immunosuppressive regulatory T cells (Tregs).[1][2][3] Its combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 (e.g., nivolumab, pembrolizumab) and anti-PD-L1 (e.g., atezolizumab) therapies aims to synergistically enhance anti-tumor immunity.[4][5][6] NKTR-214 increases the number of tumor-infiltrating lymphocytes (TILs), which can then be more effectively unleashed by checkpoint blockade.[6]

Mechanism of Action: A Dual Approach to Anti-Tumor Immunity

NKTR-214 is a prodrug of IL-2 that is pegylated to bias its binding towards the IL-2 receptor βγ (CD122/CD132), which is predominantly expressed on CD8+ T cells and NK cells.[1][7] This preferential signaling leads to the expansion and activation of these effector immune cells within the tumor microenvironment.[1][7] Checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that tumor cells use to evade immune attack, such as the interaction between PD-1 on T cells and PD-L1 on tumor cells.[4] The combination of NKTR-214 and a checkpoint inhibitor is designed to first increase the army of anti-tumor immune cells and then remove the "brakes" on their activity, leading to a more robust and durable anti-cancer response.

Caption: Synergistic mechanism of NKTR-214 and PD-1 inhibition.

Clinical Efficacy of NKTR-214 Combination Therapies

The combination of NKTR-214 with checkpoint inhibitors has been evaluated in several clinical trials across various tumor types. The PIVOT-02 study, a phase 1/2 trial, investigated NKTR-214 in combination with nivolumab in patients with advanced solid tumors.[8][9][10] The PROPEL study is a phase 1/2 trial evaluating NKTR-214 in combination with pembrolizumab or atezolizumab.[5][6]

Table 1: Efficacy of NKTR-214 and Nivolumab in the PIVOT-02 Study

| Tumor Type | Treatment Setting | Number of Patients (evaluable) | Objective Response Rate (ORR) | Complete Response (CR) Rate |

| Melanoma | 1L Metastatic | 11 | 64% | 18% (2/11, 1 unconfirmed) |

| Renal Cell Carcinoma (RCC) | 1L Metastatic | 13 | 46% | 8% (1/13, unconfirmed) |

| Non-Small Cell Lung Cancer (NSCLC) | 1L Metastatic | 5 | 60% (3/5 responders) | 40% (2/5) |

| Triple-Negative Breast Cancer (TNBC) | Relapsed/Refractory | 38 | 13% | Not Reported |

Data from SITC 2017 and other PIVOT-02 readouts.[4][9][11]

Table 2: Safety Profile of NKTR-214 and Nivolumab (PIVOT-02)

| Adverse Event (AE) Grade | Most Common Treatment-Related AEs (TRAEs) | Percentage of Patients |

| Grade 1-2 | Flu-like symptoms | 86.8% |

| Rash | 78.9% | |

| Fatigue | 73.7% | |

| Pruritus | 52.6% | |

| Grade 3-4 | Overall | 21.1% |

There were no treatment discontinuations due to AEs or study deaths reported in the initial dose-escalation phase.[4][8][10]

Experimental Protocols

Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the isolation and analysis of TILs from fresh tumor biopsies to assess the impact of NKTR-214 combination therapy on the tumor immune infiltrate.

Caption: Workflow for TIL analysis by flow cytometry.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV, Hyaluronidase

-

ACK Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometry antibodies (e.g., CD45, CD3, CD4, CD8, NK1.1/CD56, FoxP3, PD-1, Ki-67)

-

Fixation/Permeabilization Buffer

-

Flow cytometer

Procedure:

-

Tissue Processing:

-

Place the fresh tumor biopsy in cold RPMI-1640 medium.

-

Mechanically mince the tissue into small pieces (1-2 mm) using a sterile scalpel.[12]

-

Transfer the minced tissue to a digestion buffer containing Collagenase IV and Hyaluronidase in RPMI with 2% FBS.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[12]

-

-

Red Blood Cell Lysis:

-

Centrifuge the cell suspension and resuspend the pellet in ACK Lysis Buffer.

-

Incubate for 5 minutes at room temperature.

-

Quench the lysis by adding excess PBS and centrifuge.

-

-

Antibody Staining:

-

Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).

-

Perform a cell count and adjust the concentration to 1x10^6 cells per tube.

-

Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD8, PD-1) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol.

-

Add intracellular antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

-

Flow Cytometry:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, followed by immune cell populations of interest.

-

Protocol 2: Immunohistochemical (IHC) Analysis of PD-L1 Expression

This protocol provides a general framework for assessing PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., goat serum)

-

Primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263)[13]

-